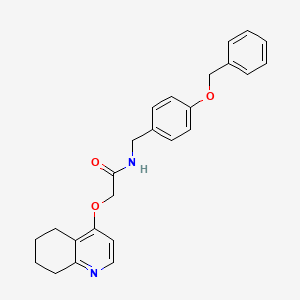

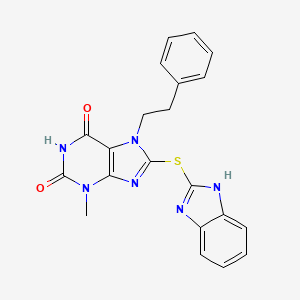

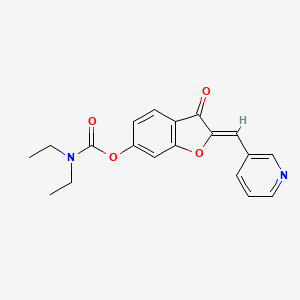

![molecular formula C6H8N4O B2967517 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- CAS No. 1824306-53-7](/img/structure/B2967517.png)

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-” is a chemical compound that has been studied for its potential applications . It is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class of compounds, which have been investigated for their anticancer properties . The compound has a molecular weight of 136.1115 .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, including structures closely related to 7H-Pyrazolo[3,4-c]pyridin-7-one, demonstrate significant biomedical applications. These compounds have been synthesized through various methods and are analyzed for their substituent diversity and potential in biomedical fields. Over 300,000 derivatives have been described, highlighting their broad applicability in medicinal chemistry (Donaire-Arias et al., 2022).

Antiproliferative Activity

A series of new molecules with the 7H-Pyrazolo[3,4-c]pyridine structure have been synthesized and tested for antiproliferative activity against lung, cervical, breast, and prostate cancer. Some compounds exhibited promising activity, indicating their potential for development into anticancer drugs (Pawar et al., 2017).

Chemical and Electrochemical Reduction

The study on the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines, which share structural similarities with the queried compound, has led to insights into the synthesis of tetrahydro and dihydro derivatives. These findings contribute to the broader understanding of heterocyclic compound synthesis (Bellec & Lhommet, 1995).

Novel Kinase-Focused Library

The development of a novel kinase-focused library utilizing 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold demonstrates the compound's relevance in drug discovery. This highlights its potential in the design of new therapeutic agents targeting cancer and other diseases (Smyth et al., 2010).

Fluorescent Dicyanovinylidene Derivatives

Research into the synthesis of fluorescent dicyanovinylidene-substituted derivatives from pyrazolo[3,4-b]pyridine-based coumarin chromophores has unveiled their potential in applications requiring intramolecular charge transfer character. This includes uses in living cell imaging, highlighting the versatile applications of these compounds beyond traditional medicinal roles (Chen et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Biochemical Pathways

Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade , suggesting potential effects on DNA replication and cell signaling pathways.

Properties

IUPAC Name |

3-amino-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H2,(H,8,11)(H3,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHJTITAYIUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

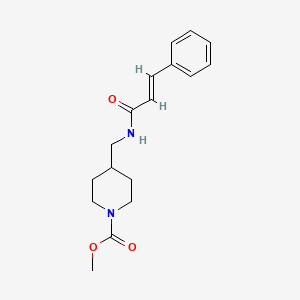

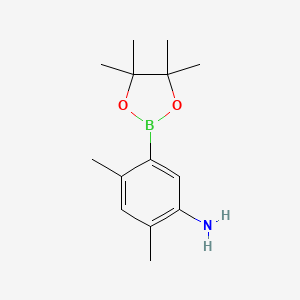

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)

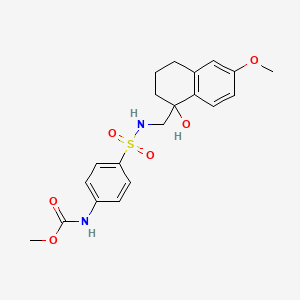

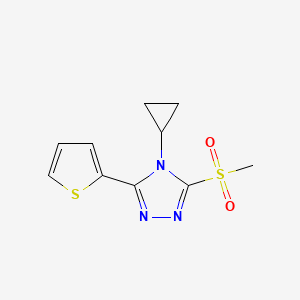

![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)

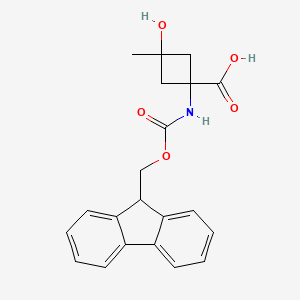

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)

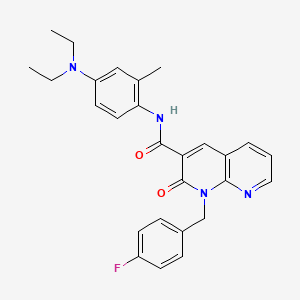

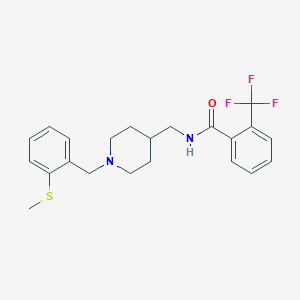

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)